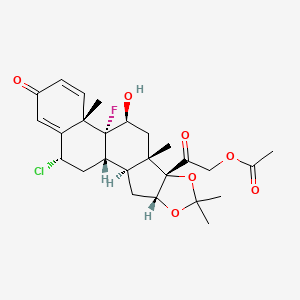
21-Acetyl-6alpha-chlorotriamcinoloneAcetonide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21-Acetyl-6alpha-chlorotriamcinolone Acetonide is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is a derivative of triamcinolone, modified to enhance its pharmacological effects. This compound is known for its potent activity and is used in various therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 21-Acetyl-6alpha-chlorotriamcinolone Acetonide involves multiple steps, starting from triamcinolone. The key steps include chlorination at the 6-alpha position and acetylation at the 21 position. The reaction conditions typically involve the use of chlorinating agents like thionyl chloride and acetylating agents such as acetic anhydride under controlled temperatures and pH conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in optimizing the yield and reducing production costs.
化学反应分析
Types of Reactions: 21-Acetyl-6alpha-chlorotriamcinolone Acetonide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 21-acetyl-6alpha-chlorotriamcinolone carboxylic acid, while reduction can produce 21-acetyl-6alpha-chlorotriamcinolone alcohol.
科学研究应用
21-Acetyl-6alpha-chlorotriamcinolone Acetonide is extensively used in scientific research due to its diverse applications:
Chemistry: Used as a reference compound in analytical studies.
Biology: Employed in studies related to cell signaling and gene expression.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceutical formulations.
作用机制
The mechanism of action of 21-Acetyl-6alpha-chlorotriamcinolone Acetonide involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
相似化合物的比较
Triamcinolone: The parent compound, less potent compared to its acetylated and chlorinated derivative.
Fluocinolone Acetonide: Another corticosteroid with similar anti-inflammatory properties but different chemical modifications.
Betamethasone: A potent corticosteroid with a different structure but similar therapeutic effects.
Uniqueness: 21-Acetyl-6alpha-chlorotriamcinolone Acetonide stands out due to its enhanced potency and specific modifications that improve its pharmacokinetic and pharmacodynamic profiles. The presence of the acetyl and chloro groups at specific positions contributes to its unique properties and effectiveness.
属性
分子式 |
C26H32ClFO7 |
|---|---|
分子量 |
511.0 g/mol |
IUPAC 名称 |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-19-chloro-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H32ClFO7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,23-,24-,25-,26+/m0/s1 |
InChI 键 |
QKCQMVXAOYYSJU-IUGZLZTKSA-N |
手性 SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)Cl)F)O)C)OC(O2)(C)C |
规范 SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)Cl)F)O)C)OC(O2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)
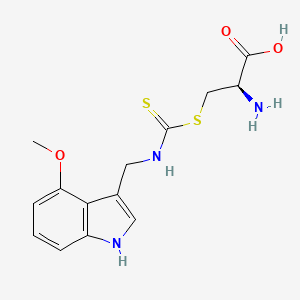
![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
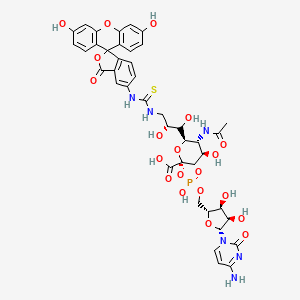
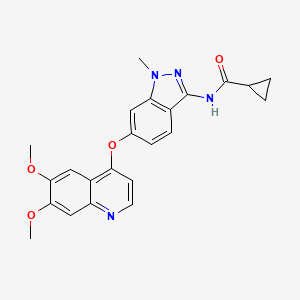
![3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride](/img/structure/B13861728.png)

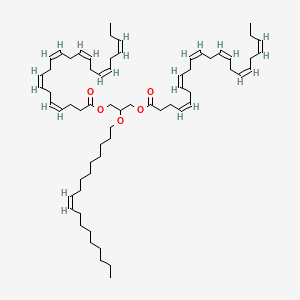

![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13861753.png)
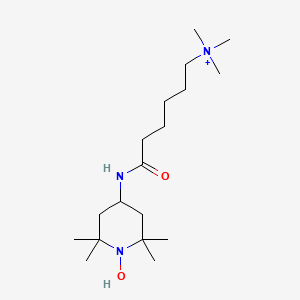
![(4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid](/img/structure/B13861776.png)

